An In-depth Technical Guide to the Synthesis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
An In-depth Technical Guide to the Synthesis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, a fluorinated dimethacrylate monomer, is a compound of significant interest in the development of advanced polymer-based materials. Its unique structure, combining a hexafluoroisopropylidene bridge with two methacrylate functionalities, imparts desirable properties such as high thermal stability, chemical resistance, and a low refractive index. These characteristics make it a valuable component in the formulation of dental composites, optical materials, and other high-performance polymers. This guide provides a comprehensive overview of the synthesis of this monomer, from its precursor to the final product, with a focus on the underlying chemical principles and practical experimental considerations.
Synthesis Pathway Overview
The synthesis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane is a two-step process. The first step involves the synthesis of the precursor molecule, Hexafluoro-2,2-bis(4-hydroxyphenyl)propane, commonly known as Bisphenol AF. The second step is the esterification of Bisphenol AF with a methacrylating agent to yield the final dimethacrylate monomer.
Figure 1: Overall synthesis pathway for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane.
Part 1: Synthesis of Hexafluoro-2,2-bis(4-hydroxyphenyl)propane (Bisphenol AF)
The synthesis of Bisphenol AF is achieved through the electrophilic aromatic substitution reaction between hexafluoroacetone and phenol. The reaction is typically catalyzed by a strong acid.
Reaction Mechanism
The reaction proceeds via a Friedel-Crafts-type alkylation mechanism. The acidic catalyst protonates the carbonyl oxygen of hexafluoroacetone, activating it as a potent electrophile. Two molecules of phenol then sequentially attack the central carbon atom of the activated hexafluoroacetone, leading to the formation of the di-substituted product, Bisphenol AF.
Figure 2: Simplified reaction mechanism for the synthesis of Bisphenol AF.
Experimental Protocol: Synthesis of Bisphenol AF
This protocol is adapted from established industrial processes.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Hexafluoroacetone | Gas or hydrate |
| Phenol | Reagent grade |
| Anhydrous Hydrogen Fluoride | Catalyst |
| Nickel Autoclave | High-pressure reactor |
| Distillation Apparatus | For purification |
Procedure:
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Preparation of Hexafluoroacetone Solution: In a stainless steel autoclave, a mixture of hexafluoropropene epoxide and hexafluoropropene is heated with hydrogen fluoride to generate a solution of hexafluoroacetone in hydrogen fluoride.
-
Reaction with Phenol: The hexafluoroacetone solution is then transferred to a nickel autoclave containing phenol. The mixture is heated to approximately 100°C for several hours to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, the excess hydrogen fluoride and any unreacted starting materials are removed by distillation. The crude product, Bisphenol AF, is then obtained. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and toluene, to yield a high-purity white crystalline solid.[1]
Part 2: Synthesis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
The final step in the synthesis is the conversion of the hydroxyl groups of Bisphenol AF to methacrylate esters. This is typically achieved by reacting Bisphenol AF with methacryloyl chloride in the presence of a base.
Reaction Mechanism
The reaction is a nucleophilic acyl substitution. The base, typically a tertiary amine like triethylamine, deprotonates the phenolic hydroxyl groups of Bisphenol AF, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of methacryloyl chloride, leading to the displacement of the chloride leaving group and the formation of the ester linkage. This process occurs on both hydroxyl groups to yield the final dimethacrylate product.
Figure 3: Simplified mechanism of the methacrylation of Bisphenol AF.
Experimental Protocol: Methacrylation of Bisphenol AF
This protocol is a general method for the synthesis of dimethacrylate monomers from bisphenols.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Bisphenol AF | High purity |
| Methacryloyl Chloride | Reagent grade |
| Triethylamine | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Magnetic Stirrer | |
| Round-bottom flask | |
| Dropping funnel | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Bisphenol AF and triethylamine in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methacryloyl Chloride: Cool the reaction mixture in an ice bath. Slowly add methacryloyl chloride, dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by column chromatography or recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a white solid.
Characterization
The identity and purity of the synthesized Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methacrylate groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and C=C double bonds of the methacrylate groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Melting Point Analysis: To assess the purity of the final product.
Applications
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane is a key monomer in the formulation of dental restorative composites.[2] Its properties contribute to enhanced mechanical strength, lower polymerization shrinkage, and improved biocompatibility of the final dental materials.[3][4] Beyond dentistry, its unique combination of a fluorinated core and polymerizable methacrylate groups makes it a candidate for applications in high-performance optical polymers and coatings.
Safety Considerations
-
Hexafluoroacetone: Is a toxic and corrosive gas. Handle with extreme caution in a well-ventilated fume hood.
-
Anhydrous Hydrogen Fluoride: Is extremely corrosive and toxic. Appropriate personal protective equipment (PPE) is essential.
-
Methacryloyl Chloride: Is a corrosive and lachrymatory liquid. Handle in a fume hood with appropriate PPE.
-
Organic Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.
References
-
PrepChem. Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. Available at: [Link]
- Google Patents. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl).
- Google Patents. US4827054A - Method for synthesizing 2,2-bis(4-fluorophenyl)-hexafluoropropane and method for using same to synthesize poly(arylethers) and poly (arylthioethers).
- Google Patents. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. Available at: https://patents.google.
-
PubMed. Characteristics of novel dental composites containing 2,2-bis[4-(2-methoxy-3-methacryloyloxy propoxy) phenyl] propane as a base resin. Available at: [Link]
-
NIST. Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane. Available at: [Link]
-
PubMed. Dental restorative composites containing 2,2-bis-[4-(2-hydroxy-3-methacryloyloxy propoxy) phenyl] propane derivatives and spiro orthocarbonates. Available at: [Link]
-
National Center for Biotechnology Information. Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications. Available at: [Link]
-
PubChem. 2,2-Bis-(4-methacryloyl-ethoxyphenyl) propane. Available at: [Link]
- Google Patents. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
Sources
- 1. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]
- 2. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
